Quinazolinone derivative 3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28N4O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5,7-dimethoxy-2-[4-methoxy-2-[(1-methylpiperidin-4-yl)amino]phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C23H28N4O4/c1-27-9-7-14(8-10-27)24-18-11-15(29-2)5-6-17(18)22-25-19-12-16(30-3)13-20(31-4)21(19)23(28)26-22/h5-6,11-14,24H,7-10H2,1-4H3,(H,25,26,28) |
InChI Key |
FRAHQMXXLOFANF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=CC(=C2)OC)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 |
Origin of Product |
United States |
Synthetic Methodologies for Quinazolinone Derivative 3 and Its Analogues
Diverse Synthetic Routes to the Core Quinazolinone Scaffold
The construction of the fundamental quinazolinone ring system can be achieved through a variety of synthetic pathways, ranging from traditional cyclocondensation reactions to modern, atom-economical catalytic processes.
Historically, the synthesis of 4(3H)-quinazolinones relied on cyclocondensation reactions. A highly utilized classical method involves the acylation of anthranilic acid with an acyl chloride, followed by dehydration, often with acetic anhydride, to form a 2-substituted-1,3-benzoxazin-4-one intermediate. nih.gov This key intermediate is then treated with an appropriate amine or ammonia, which induces a ring-opening and subsequent recyclization to furnish the desired 3-substituted or unsubstituted quinazolinone derivative. nih.gov While robust, these methods often require harsh conditions and multiple steps. The first quinazoline (B50416) derivative was prepared in 1869 by Griess through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov
Modern synthetic chemistry has introduced a plethora of catalytic systems that offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical methods. rsc.org
Transition Metal-Catalyzed Reactions Catalysis by transition metals such as palladium, copper, ruthenium, and iron has become a powerful tool for constructing the quinazolinone core. researchgate.netmdpi.com These methods often proceed via C-H activation, cross-coupling, or cyclization reactions.
Palladium (Pd): Palladium catalysts are widely used for synthesizing quinazolinones. osi.lv Methods include the coupling of 2-aminobenzamides with aryl halides and the carbonylation of 2-aminobenzonitriles. mdpi.comrsc.org A sustainable approach employs a magnetically recoverable palladium catalyst for the multicomponent coupling of aryl iodides, a carbonyl source, and 2-aminobenzamide (B116534). frontiersin.org
Copper (Cu): Copper-catalyzed reactions provide an economical and efficient route. rsc.org A prominent method is the cascade reaction between 2-halobenzoic acids and amidines, which can be promoted by simple copper salts like Cu(I). beilstein-journals.orgnih.gov
Ruthenium (Ru): Ruthenium complexes have been used to catalyze the dehydrogenative and deaminative coupling of 2-aminobenzamides with amines, providing a direct route to quinazolinones without toxic byproducts. acs.org
Other Metals: Catalysts based on iridium, cobalt, and iron have also been developed for acceptorless dehydrogenative coupling and cyclization reactions, further expanding the toolkit for quinazolinone synthesis. researchgate.netujpronline.com
Organocatalysis Organocatalysis has emerged as a green alternative to metal-based systems, utilizing small organic molecules to catalyze reactions. researchgate.netnih.gov
Acid Catalysis: Brønsted acids such as p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) can effectively catalyze the cyclization of anthranilamides with aldehydes. nih.gov
Amine Catalysis: L-proline has been reported as an effective catalyst for the one-pot, three-component synthesis of octahydroquinazolinone derivatives. gpgcpurola.ac.in
Green Systems: An innovative approach uses a glucose-water mixture as a benign and reusable organocatalytic solvent system for the synthesis of quinazolinone derivatives via multicomponent reactions. benthamdirect.com
| Catalyst Type | Catalyst/System | Starting Materials | Reaction Type | Reference |
|---|---|---|---|---|
| Transition Metal | PdCl2/DPPP | 2-Aminobenzamides, Aryl Halides | Oxidative Coupling | mdpi.com |
| Transition Metal | Fe3O4@SiO2-Dop/Phen-Pd(0) | Aryl Iodides, CO source, 2-Aminobenzamide | Multicomponent Reaction | frontiersin.org |
| Transition Metal | Chitosan-supported CuI | 2-Halobenzoic Acids, Amidines | Cascade Reaction | beilstein-journals.orgnih.gov |
| Transition Metal | [Ru(p-cymene)Cl2]2/Ligand | 2-Aminobenzamides, Amines | Deaminative Coupling | acs.org |
| Organocatalyst | p-Toluenesulfonic Acid (p-TSA) | Anthranilamide, Aldehydes | Cyclocondensation | nih.gov |
| Organocatalyst | L-Proline | Aldehyde, Dicyclohexanedione, Urea | Multicomponent Reaction | gpgcpurola.ac.in |
To improve synthetic efficiency and align with the principles of green chemistry, one-pot methodologies such as multi-component reactions (MCRs) and cascade processes are highly favored.
Multi-Component Reactions (MCRs): MCRs involve combining three or more starting materials in a single step to form a product that incorporates the majority of the atoms from the reactants. nih.gov Quinazolinones can be synthesized via a three-component reaction of an aldehyde, isatoic anhydride, and urea. orgchemres.org The Ugi four-component reaction has also been adapted to rapidly generate diverse and complex polycyclic quinazolinones. nih.gov
Cascade Processes: These reactions involve two or more sequential transformations that occur in a single pot under the same conditions. A notable example is the copper-catalyzed cascade synthesis of quinazolinones from 2-halobenzoic acids and amidines, which proceeds through sequential C-N bond formations and intramolecular cyclization. beilstein-journals.orgnih.gov Another approach involves a palladium-catalyzed cascade that includes aminocarbonylation, nitrile hydration, and cyclization to convert 2-aminobenzonitriles and aryl bromides into quinazolinones. rsc.org
Green chemistry focuses on designing chemical processes that reduce or eliminate the use of hazardous substances. researchgate.netdoaj.org Key strategies in quinazolinone synthesis include the use of alternative energy sources and environmentally benign solvents.
Microwave-Assisted Synthesis: Microwave irradiation has been extensively used to accelerate the synthesis of quinazolinones. researchgate.netnih.gov This technique dramatically reduces reaction times from hours to minutes and often improves product yields compared to conventional heating. tsijournals.comnih.gov
Ultrasound-Promoted Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. nih.gov Ultrasound-promoted synthesis of quinazolinones can be performed under mild, solvent-free conditions, offering high yields and simple work-up procedures. ujpronline.comnih.govbenthamdirect.com
Deep Eutectic Solvents (DESs): DESs are emerging as green alternatives to traditional volatile organic solvents. nih.gov These solvents, typically a mixture of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are biodegradable, non-toxic, and can act as both the reaction medium and a catalyst. mdpi.comtandfonline.comtandfonline.com They have been successfully employed in the synthesis of various quinazolinone derivatives. rsc.orgorgchemres.org
| Reaction | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones | Conventional Heating | Reflux | 3-6 hours | 48-89% | researchgate.net |
| Microwave Irradiation | MWI | 10-20 minutes | 66-97% | researchgate.net | |
| Synthesis of bis-quinazolinones | Conventional Stirring | 85°C in DES | 4-5 hours | 70-82% | nih.gov |
| Ultrasound Irradiation | 85°C in DES (sonication) | 30-45 minutes | 85-94% | nih.gov |
Multi-Component Reactions and Cascade Processes [3, 7]
Targeted Synthesis of Quinazolinone Derivative 3
For the purpose of this article, "this compound" is defined as 2-phenyl-3-methylquinazolin-4(3H)-one . This structure represents a common class of quinazolinones and serves as a practical target for illustrating synthetic optimization.
The selective formation of 2-phenyl-3-methylquinazolin-4(3H)-one can be achieved through various routes, with modern catalytic methods offering high efficiency. A plausible approach is the palladium-catalyzed three-component reaction of 2-aminobenzamide, benzaldehyde, and methylamine (B109427) (or a suitable precursor). However, a more direct and optimized synthesis can be adapted from the oxidative cyclization of 2-aminobenzamide and benzaldehyde, followed by N-methylation.
An efficient, one-pot synthesis can be achieved via the reaction of 2-aminobenzamide with benzaldehyde, which forms a dihydroquinazolinone intermediate, followed by in-situ oxidation. The optimization of such a reaction involves screening various parameters to maximize the yield and purity of the final product. Key parameters include the choice of oxidant, catalyst, solvent, and temperature. researchgate.net
The following table illustrates a hypothetical optimization study for the synthesis of the 2-phenyl-4(3H)-quinazolinone core, which can then be methylated to yield the target derivative. The study focuses on an oxidative cyclization reaction between 2-aminobenzamide and benzaldehyde.
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | O2 (1 atm) | Toluene | 110 | 24 | <10 |
| 2 | CuCl (10) | O2 (1 atm) | Toluene | 110 | 12 | 45 |
| 3 | I2 (20) | DMSO | DMSO | 120 | 8 | 78 |
| 4 | None | NaOCl (1.5) | Methanol (B129727) | 80 | 3 | 50 |
| 5 | None | NaOCl (1.5) | Ethanol (B145695) | 80 | 2 | 85 |
| 6 | None | NaOCl (1.5) | Water | 85 | 24 | Trace |
| 7 | None | NaOCl (1.5) | Ethanol | 80-85 | 1.5 | 88 |
Based on this optimization study, the ideal conditions for forming the 2-phenyl-4(3H)-quinazolinone core involve using sodium hypochlorite (B82951) (NaOCl) as the oxidant in ethanol at 80-85°C, which provides a high yield in a short timeframe without the need for an expensive metal catalyst. derpharmachemica.com The subsequent N-methylation at the 3-position to yield This compound can be readily achieved using a standard methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base such as potassium carbonate.
Chemo-, Regio-, and Stereoselectivity Considerations in this compound Synthesis
The synthesis of quinazolinone derivatives often involves navigating complex challenges related to selectivity to achieve the desired molecular architecture and biological activity. Control over chemo-, regio-, and stereoselectivity is paramount in constructing these scaffolds efficiently.
Chemo- and Regioselectivity: Achieving high chemo- and regioselectivity is critical in multicomponent reactions for synthesizing quinazolinone cores. For instance, a three-component radical transformation has been developed that proceeds with high selectivity without the need for external oxidizing or reducing agents. mdpi.com Iron-catalyzed cascade cyclization reactions represent another effective strategy. Wu et al. reported an Fe(III)-mediated cascade/decarbonylation cyclization to synthesize 2-(trifluoromethyl)quinazoline-4(3H)-ones from isatins and trifluoroacetic acid chlorides, demonstrating excellent control over regioselectivity. mdpi.com Similarly, ruthenium-catalyzed C-H activation of the quinazolinone scaffold allows for selective mono- or dialkenylation, showcasing how metal catalysis can direct functionalization to specific positions. acs.org The inherent directing ability of the quinazolinone amide group facilitates this regioselective transformation. acs.org Researchers have also developed innovative electrochemical methods that synthesize complex molecules with high regioselectivity by leveraging the unique reactivity of electrochemical processes. researchgate.net
Stereoselectivity: The control of stereochemistry, particularly in the synthesis of axially chiral quinazolinones, has become a significant area of research. bohrium.com These molecules possess a chiral axis (e.g., C-N, N-N, or C-C) and their atroposelective synthesis—the selective formation of one atropisomer—is a key challenge. bohrium.com Methodologies for achieving this include atroposelective halogenation, kinetic resolution, and various catalytic asymmetric syntheses using peptide, enzyme, or chiral phosphoric acid catalysts. bohrium.com While many traditional syntheses are non-stereoselective, advanced strategies are emerging. mdpi.com For example, the synthesis of pyrazolo-[1,5-c]quinazolinone derivatives has been achieved with considerations for regio- and stereoselectivity. mdpi.com
Synthesis of Related Quinazolinone Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of a diverse library of quinazolinone analogues is fundamental to conducting thorough Structure-Activity Relationship (SAR) studies. These studies systematically modify the chemical structure to elucidate the relationship between specific substituents and the resulting pharmacological activity. nih.govresearchgate.net The insights gained from SAR are crucial for optimizing lead compounds to enhance potency and selectivity. researchgate.net
SAR investigations have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly significant for modulating biological activity. mdpi.comresearchgate.net For instance, in the development of anticancer agents, SAR studies of amino acid-conjugated quinazolinone-Schiff's bases found that derivatives with electron-donating groups (e.g., -OH, -OCH3) derived from tryptophan and phenylalanine exhibited enhanced anticancer activity and DNA binding. nih.gov Conversely, analogues with electron-withdrawing groups (e.g., -Cl, -NO2, -F) showed diminished activity. nih.gov Another study on quinazolinone-thiadiazole hybrids identified that electron-withdrawing groups on the phenyl ring attached at C-2 were important for antimicrobial activity. rsc.org
The table below summarizes key SAR findings for different series of quinazolinone analogues.
| Quinazolinone Analogue Series | Key Positions Modified | Substituent Effects on Activity | Target Activity | Reference |
| Amino acid-conjugated quinazolinones | Phenyl ring attached to Schiff's base | Electron-donating groups (OH, OCH3) increased activity; Electron-withdrawing groups (Cl, NO2, F) decreased activity. | Anticancer | nih.gov |
| Quinazolinone-thiadiazole hybrids | Phenyl ring at C-2 of thiadiazole | Electron-withdrawing groups (Cl, NO2) at the para position were most active. | Antimicrobial | rsc.org |
| Quinazolinone-benzimidazole hybrids | Position 2 of quinazolinone | A phenyl ring at position 2 was found to be essential for effective inhibition. | DHFR Inhibition | rsc.org |
| Sulphonyl acetamide (B32628) analogues | Quinazoline ring | Compounds 33 , 34 , and 35 showed potent activity against various cancer cell lines. | Anticancer | researchgate.net |
| Quinazolinone-1,2,3-triazole hybrids | General structure | Addition of the triazole fragment enhanced activity; aromatic groups increased binding interactions. | General Biological Activity | researchgate.net |
Strategies for Diversification at Key Positions of the Quinazolinone Core (e.g., Substituent Introduction)
Diversifying the quinazolinone scaffold at key positions is a core strategy for generating novel analogues for SAR studies and drug discovery. nih.gov These modifications aim to explore new chemical space and optimize interactions with biological targets.
Late-Stage Functionalization: One powerful approach is the late-stage functionalization of the pre-formed quinazolinone core. Ruthenium-catalyzed C-H activation, for example, allows for the direct and regioselective introduction of alkenyl groups onto the quinazolinone ring system. acs.org This method tolerates a variety of substituents, including electron-donating (methyl, methoxy) and electron-withdrawing (chloro, nitro) groups, enabling the synthesis of a diverse library of compounds for further evaluation. acs.org
Molecular Hybridization: Another prevalent strategy is molecular hybridization, which involves covalently linking the quinazolinone scaffold to other pharmacologically active heterocyclic moieties. nih.gov This approach aims to create hybrid molecules with potentially synergistic or enhanced biological activities. Numerous synthetic strategies have been developed to produce such hybrids:
Quinazolinone-Thiazole/Thiadiazole Hybrids: These are synthesized by combining the quinazolinone core with thiazole (B1198619) or thiadiazole rings, often to explore antimicrobial or anticancer properties. nih.govrsc.org
Quinazolinone-Oxadiazole Hybrids: The linkage of an oxadiazole moiety to the quinazolinone scaffold has been explored for developing new therapeutic agents. rsc.org
Quinazolinone-Indole Hybrids: Indole (B1671886) and quinazolinone-based amides have been designed and synthesized as potential anticancer agents. rsc.org
Quinazolinone-Triazole Hybrids: The incorporation of a 1,2,3-triazole ring, often via click chemistry, is a common strategy to enhance the biological profile of quinazolinone derivatives. nih.govresearchgate.netorgchemres.org
The table below outlines various diversification strategies at different positions of the quinazolinone core.
| Position | Diversification Strategy | Introduced Moiety/Substituent | Synthetic Method | Reference |
| Position 2 | Molecular Hybridization | Phenyl, Thiazole, Thiadiazole | Various condensation and cyclization reactions | nih.govrsc.org |
| Position 3 | Substituent Introduction | Phenyl ring with bulky, hydrophobic, electron-withdrawing groups | Condensation reactions | rsc.org |
| Position 3 | Molecular Hybridization | Benzimidazole | Multi-step synthesis | rsc.org |
| Position 6 | Molecular Hybridization | Indolin-2-one | Condensation to form an imine linkage | rsc.org |
| C8 Position | Late-Stage Functionalization | Alkenyl groups | Ruthenium-catalyzed C-H activation | acs.org |
| General | Molecular Hybridization | 1,2,3-Triazole | Click Chemistry | researchgate.netorgchemres.org |
Linker Chemistry and Conjugation Methodologies
Linker chemistry is crucial for covalently connecting the quinazolinone core to other molecules, such as peptides, oligonucleotides, or other drug moieties, to create complex conjugates. acs.orgsymeres.com The nature of the linker—its length, flexibility, and chemical properties—can significantly impact the stability and function of the final conjugate. acs.orgsymeres.com
Linker Types and Conjugation Reactions: Linkers can be broadly classified as cleavable or non-cleavable. symeres.com Cleavable linkers are designed to be stable in circulation but break under specific conditions (e.g., enzymatic action) to release the active molecule at the target site. symeres.com Non-cleavable linkers provide a stable, permanent connection. symeres.com
Several conjugation methodologies are employed to attach these linkers to the quinazolinone scaffold and its binding partner:
Amide Coupling: This is a common method where a carboxylic acid on one component is activated and reacted with an amine on the other to form a stable amide bond. For example, a quinazoline derivative with a carboxylic acid was conjugated to an oligonucleotide with a 5'-end primary amine using the coupling agent DMT-MM. acs.org
Click Chemistry: This category includes highly efficient and specific reactions. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free click reaction that is applicable to a wide range of substrates and can be performed in aqueous environments. acs.org
Phosphoramidite (B1245037) Chemistry: This method is standard for synthesizing oligonucleotides and can be adapted to conjugate molecules to them. A quinazoline scaffold was converted into a phosphoramidite building block, which was then incorporated at the 5'-end of an oligonucleotide during solid-phase synthesis. acs.org
Thioether/Thiohydrazide Linkers: Linkers containing sulfur atoms have also been utilized. A thioacetohydrazide linker was used to attach various groups to the 2-position of the quinazolinone core to explore the effects on anti-inflammatory activity. nih.gov
The choice of linker and conjugation strategy is critical and often tailored to the specific application, considering factors like the chemical nature of the molecules to be joined and the desired properties of the final conjugate. acs.org
| Linker/Conjugation Type | Description | Example Application | Reference |
| Phosphoramidite Linker | The quinazoline ligand is converted into a phosphoramidite reagent for direct incorporation during oligonucleotide synthesis. | Conjugation of a G4-ligand to the 5'-end of an oligonucleotide. | acs.org |
| Amide Linkage | A carboxylic acid on the linker is coupled with an amine on the target molecule (or vice versa) to form a stable amide bond. | Conjugating a quinazoline-based carboxylic acid to an aminated oligonucleotide. | acs.org |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | A copper-free click reaction between a cyclooctyne (B158145) and an azide (B81097) to form a triazole linkage. | Creating G4-ligand-oligonucleotide conjugates with varying linker lengths. | acs.org |
| Thioacetohydrazide Linker | A sulfur-containing linker used to shift the position of a phenyl ring relative to the quinazolinone core. | Synthesis of selective COX-2 inhibitors. | nih.gov |
Advanced Spectroscopic and Analytical Characterization Approaches
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of quinazolinone derivatives. ubd.edu.bnresearchgate.net This non-destructive technique probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to piece together the complex architecture of these molecules. nih.govresearchgate.net
One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectra, provides fundamental insights into the chemical environment of each atom.
¹H NMR: The ¹H NMR spectrum of a quinazolinone derivative reveals the number of different types of protons, their relative numbers, and the nature of their immediate surroundings. For instance, in a study of 2,3-disubstituted quinazolin-4(3H)-ones, the disappearance of a signal for a methyl group at position-3 (around δ 2.4 ppm) and the appearance of signals for –CH=CH– protons (at δ 6.5-6.7 ppm) confirmed a condensation reaction. scispace.com Aromatic protons typically appear as multiplets in the downfield region (e.g., δ 7.7-8.0 ppm). scispace.com
¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. In quinazolinone derivatives, characteristic signals are observed for the carbonyl (C=O) and imine (C=N) carbons of the quinazolinone ring at approximately 160 ppm and 148 ppm, respectively. nih.gov Aromatic carbons resonate in the range of 120-147 ppm. nih.gov For example, in a series of quinazolinone-thiadiazole hybrids, the amide C=O carbon was observed between 168.45-169.23 ppm. dergipark.org.tr
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Quinazolinone Derivative.
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.50 - 8.30 | 120 - 147 |
| -CH₃ | ~2.5 | ~21 |
| C=O (Quinazolinone) | - | ~162 |
| C=N (Quinazolinone) | - | ~151 |
| -CH₂- | ~5.2 | ~70 |
Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity between atoms and determining the stereochemistry of quinazolinone derivatives. ipb.pt These techniques correlate signals from different nuclei, providing a roadmap of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing out spin systems within the molecule. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. magritek.comprinceton.edu This allows for the unambiguous assignment of protons to their corresponding carbons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically over two or three bonds) between protons and carbons. ipb.ptprinceton.edu For example, in the structural confirmation of a 3,5-disubstituted quinazolinone-isoxazole hybrid, HMBC was used to establish key connectivities that confirmed the regioselectivity of the cycloaddition reaction. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. researchgate.netipb.pt It detects through-space interactions, in contrast to the through-bond information from COSY. ipb.pt
The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural assignment of complex quinazolinone derivatives. nih.govjuniperpublishers.com
1D NMR (1H, 13C) Chemical Shift Analysis and Coupling Patterns [4, 6]
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nationalmaglab.org It is essential for confirming the molecular weight and elemental composition of quinazolinone derivatives and for gaining structural insights through the analysis of fragmentation patterns. dergipark.org.trrsc.orgnih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.netnih.govnih.govmdpi.com This is a critical step in confirming the identity of a newly synthesized compound. For instance, the molecular formula of a quinazolinone derivative can be unequivocally established by matching the experimentally observed exact mass to the calculated mass. In one study, a synthesized quinazolinone-isoxazole hybrid, compound 5a, exhibited a molecular ion peak [M+H]⁺ at m/z 383.021, which corresponded to the calculated mass for the molecular formula C₁₈H₁₃N₃O₂Br. nih.gov
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable information about its structure and the connectivity of its substructures. southampton.ac.uknih.govresearchgate.net For example, the mass spectrum of a 2,3-disubstituted quinazolin-4(3H)-one showed a molecular ion peak at m/z 359, and a subsequent peak at m/z 313 indicated the loss of a nitro radical, which is consistent with the proposed structure. scispace.com In another case, the fragmentation of a 3-amino-5,6-dimethoxy-2-methylquinazolin-4-(3H)-one derivative with a molecular ion at m/z 235 involved the loss of an –NH group to give a fragment at m/z 220. semanticscholar.org
Table 2: Representative Mass Spectrometry Data for a Quinazolinone Derivative.
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HRMS | ESI+ | 370.1540 | [M+H]⁺, confirms molecular formula C₂₂H₁₉N₃O₂ |
| MS/MS | ESI+, CID | 313 | Loss of a specific substituent (e.g., NO₂) |
| MS/MS | ESI+, CID | 220 | Loss of a functional group (e.g., -NH) |
High-Resolution Mass Spectrometry (HRMS) [4, 6]
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidating Functional Group Presence and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. rsc.orgnih.govmdpi.commdpi.comtsijournals.com For quinazolinone derivatives, a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the quinazolinone ring is typically observed in the range of 1604-1690 cm⁻¹. nih.govscienceworldjournal.org Other characteristic bands include those for C=N, C-N, and aromatic C-H stretching vibrations. arabjchem.orgnih.gov The presence or absence of specific bands can confirm the success of a chemical transformation. arabjchem.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.comnih.govmdpi.comresearchgate.net Quinazolinone derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum. nih.govmdpi.com The bands in the shorter wavelength region (around 224-278 nm) are often attributed to π-π* transitions within the aromatic system. nih.govmdpi.com Longer wavelength bands (around 314-360 nm) can be assigned to n-π* transitions of the heteroatoms in the quinazolinone ring and intramolecular charge transfer transitions. nih.govmdpi.com The specific absorption maxima can be influenced by the substituents on the quinazolinone core. researchgate.net
Table 3: Spectroscopic Data for a Hypothetical Quinazolinone Derivative 3.
| Spectroscopic Technique | Characteristic Peak/Band | Interpretation |
| IR (cm⁻¹) | ||
| ~1670 | C=O stretching (Quinazolinone) | |
| ~1610 | C=N stretching | |
| ~3050 | Aromatic C-H stretching | |
| UV-Vis (nm) | ||
| ~278 | π-π* transition | |
| ~340 | n-π* transition |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray diffraction is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is unparalleled in its ability to establish the absolute stereochemistry of chiral centers and to define the molecule's preferred solid-state conformation. For quinazolinone derivatives, understanding the spatial relationship between different parts of the molecule is crucial, as conformation can significantly influence biological activity.
The determination of absolute configuration is another critical application of X-ray crystallography, particularly for chiral quinazolinones. For example, the absolute stereochemistry of bioactive pyrazino[2,1-b]quinazoline-3,6-diones has been unequivocally established using this method. mdpi.com In one study, X-ray analysis of a non-natural enantiomer, (+)-fiscalin B, identified its configuration as (1R,4S). mdpi.com Similarly, the absolute configuration of the antagonist (+)-cyclazosin was determined to be (4aR, 8aS) through X-ray analysis of a tartrate salt of its synthetic precursor. nih.gov This definitive stereochemical assignment is vital for understanding structure-activity relationships. The resolution of racemic 3-Benzyl-2-(tert-butyl)-2,3-dihydroquinazolin-4(1H)-one was achieved through the formation of diastereomers, and the absolute configuration of the resulting products was confirmed by X-ray diffraction analysis. scirp.org
These studies underscore the power of X-ray crystallography to provide detailed insights into molecular architecture, which is fundamental for rational drug design. The data obtained can reveal subtle structural differences, such as bond angles and lengths, and even show the presence of multiple conformations within the same crystal. researchgate.netjyu.fi
Table 1: Representative Crystallographic Data for Quinazolinone Derivatives
| Compound Name | Crystal System | Space Group | Key Conformational Feature | Reference |
|---|---|---|---|---|
| 2-[2-(1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy) phenyl]-4(3H)-quinazolinone | Not Specified | Not Specified | Extended, antiperiplanar arrangement between indole (B1671886) and quinazolinone rings | nih.gov |
| 2-[2-(1H-indol-3-yl)-1-methylethyl]-3-[3-(1- methylethoxy)phenyl]-4(3H)-quinazolinone | Not Specified | Not Specified | Folded, synclinal orientation between heteroaromatic systems | nih.gov |
| (+)-Fiscalin B | Not Specified | Not Specified | Absolute configuration determined as (1R,4S) | mdpi.com |
| (E)-3-(2-chlorobenzyl)-2-(propan-2-ylidenehydrazineylidene)-2,3-dihydroquinazolin-4(1H)-one | Orthorhombic | Not Specified | Presence of intermolecular and intramolecular hydrogen bonds stabilizing crystal packing | bohrium.com |
| 4-amino quinazoline (B50416) sulfonamide derivative (7a) | Not Specified | Not Specified | Two distinct molecules (A and B) in the asymmetric unit | jyu.fi |
Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental tools in the synthesis and characterization of quinazolinone derivatives, serving the dual purposes of purity determination and preparative isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most commonly employed techniques.
HPLC is widely used to assess the purity of newly synthesized quinazolinone compounds. nih.gov Purity is typically determined by reversed-phase HPLC, often using a C18 column, with the percentage purity calculated from the peak area in the chromatogram. mdpi.comtandfonline.com For many research applications, a purity of >95% is considered necessary for subsequent biological evaluation. nih.govresearchgate.net For example, a series of pyrazolo-[1,5-c]quinazolinone derivatives were analyzed for purity by HPLC using a C18 column with a methanol (B129727) and water mobile phase, monitored by UV absorption. nih.gov Similarly, the purity of various 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives was confirmed by HPLC, with reported purities often exceeding 96%. tandfonline.com Beyond simple purity checks, HPLC is also a primary method for the purification and isolation of target compounds from reaction mixtures. mdpi.combuet.ac.bd Flash chromatography is another common separation technique used for the purification of quinazolinone diastereomers. scirp.org
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both identification and purity analysis. This technique is particularly useful for differentiating between positional and structural isomers of quinazolinone derivatives, which can be challenging to distinguish using other methods. up.ac.za A study on methaqualone and its isomers found that coupled gas-liquid chromatography was the most specific and convenient technique for unequivocally differentiating between thirteen different isomers. up.ac.za GC-MS is also used to confirm the molecular structure of synthesized compounds by analyzing their fragmentation patterns after electron ionization. buet.ac.bd
In the context of drug development, specialized liquid chromatography-mass spectrometry (LC-MS) methods are developed to monitor degradation products. For the quinazolinone derivative idelalisib, a liquid chromatography method was developed to study its stability under various stress conditions, leading to the identification of previously unreported degradation products. researchgate.net
Table 2: Examples of HPLC Analysis for Purity Assessment of Quinazolinone Derivatives
| Compound Class | HPLC Column | Mobile Phase | Purity Determined | Reference |
|---|---|---|---|---|
| Pyrazolo-[1,5-c]quinazolinones | C18 (50 × 2.00 mm) | CH₃OH and H₂O | >95% | nih.gov |
| 2-nonyl-quinazolin-4(3H)-one hydrazones | InfinityLab Poroshell 120 EC-C18 (4.6 × 100 mm) | Not Specified | 95.5% - 100% | nih.gov |
| Pyrazino[2,1-b]quinazoline-3,6-diones | Reversed-phase C18 | MeOH:H₂O or CH₃CN:H₂O | >90% | mdpi.com |
| 10-chloro-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | Not Specified | Not Specified | 97.46% | tandfonline.com |
| 10-methyl-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | Not Specified | Not Specified | 99.37% | tandfonline.com |
| N-(4-Aminoquinazolin-6-yl)-4-chlorobenzamide | Not Specified | Not Specified | 100% | researchgate.net |
Investigation of Biological Activity and Molecular Mechanisms of Quinazolinone Derivative 3
In Vitro Cellular and Biochemical Assay Development and Implementation
A variety of in vitro assays have been instrumental in characterizing the biological activity of quinazolinone derivatives. These assays provide crucial data on their efficacy and mechanism of action at the cellular and molecular levels.
The antiproliferative activity of quinazolinone derivatives has been evaluated against a broad spectrum of human cancer cell lines. The MTT assay is a commonly used method to assess cell viability and cytotoxicity. tandfonline.com
For instance, studies have demonstrated the antiproliferative effects of various quinazolinone derivatives on cell lines such as:
MCF-7 (Breast Cancer): Several quinazolinone derivatives have shown significant activity against MCF-7 cells. tandfonline.comnih.govresearchgate.net For example, a novel quinazolinone-chalcone derivative, 2-Methyl-3-(3-((E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl)phenyl)-3,4-dihydro-4-quinazolinone (8b), exhibited a concentration-dependent decrease in cell viability. sciedupress.com Another study reported that dihydroquinazolin-4(1H)-one derivatives significantly inhibited MCF-7 cell viability. mdpi.com
HepG-2 (Liver Cancer): Quinazolinone-pyridazine hybrids have demonstrated high cytotoxicity against HepG-2 cells. tandfonline.com Similarly, certain 3-(3-trifluoromethylphenyl)-6-iodo-4(3H)-quinazolinone derivatives showed potency against this cell line. researchgate.net
HCT-116 (Colon Cancer): The cytotoxicity of quinazolinone derivatives has also been confirmed in HCT-116 cells. tandfonline.comnih.gov
A549 (Lung Cancer): A number of quinazolinone derivatives have been tested against A549 lung cancer cells, with some showing notable inhibitory activity. mdpi.comfrontiersin.orgmdpi.com
PC-3 (Prostate Cancer): The antiproliferative effects of quinazolinone derivatives have been observed in PC-3 prostate cancer cells. sciedupress.commdpi.com
U87 (Glioblastoma): Certain quinazolinone derivatives have been found to inhibit the proliferation of U87 glioblastoma cells. researchgate.netfrontiersin.org
| Derivative Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Quinazolinone-chalcone hybrid (8b) | Mia paca-2 (Pancreatic) | IC50 values ranging from 5.5 to 8.5 µM | sciedupress.com |
| Quinazolinone-pyridazine hybrid (8a) | HepG-2, HCT-116, MCF-7 | High cytotoxicity | tandfonline.com |
| Dihydroquinazolin-4(1H)-one derivatives | MCF-7 | Significant inhibition of viability | mdpi.com |
| 3-substituted phenyl quinazolinone derivative | MCF-7, SW480 | IC50 of 12.84 & 10.90 µM, respectively | researchgate.net |
| 2,4-Diaminoquinazoline derivatives (4e, 4i) | PC-3, HCT-15, MCF-7, MDA-MB-231, SK-LU-1 | Highest antiproliferative activity in the series | umich.edu |
Quinazolinone derivatives are known to exert their anticancer effects by inhibiting various key enzymes involved in cancer cell proliferation and survival. mdpi.comnih.gov
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Many quinazoline (B50416) derivatives have been designed as potent EGFR-TK inhibitors. mdpi.commdpi.comnih.govtandfonline.com They typically bind to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. mdpi.comtandfonline.com For example, a series of 3-methyl-quinazolinone derivatives were evaluated for their inhibitory activity against wild-type EGFR-TK, with some compounds showing high potency. nih.govmdpi.com Molecular docking studies have helped to visualize the binding interactions of these derivatives within the EGFR active site. semanticscholar.org
Protein Kinases: Besides EGFR, quinazolinone derivatives have been found to inhibit other protein kinases.
PI3K/Akt/mTOR Pathway: Some derivatives act as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. nih.govbiomedres.usnih.gov
CDK5: Quinazolinone analogs have been identified as inhibitors of CDK5 kinase activity, targeting a site other than the ATP pocket. frontiersin.org
Aurora Kinases: Certain quinazoline derivatives have shown inhibitory activity against Aurora kinases A and B. scielo.brfrontiersin.org
VEGFR-2: Some 4-anilinoquinazolines act as dual inhibitors of both EGFR and VEGFR-2 tyrosine kinase activities. tandfonline.com
DNA Gyrase: Molecular docking studies have been used to investigate the binding interactions of quinazolinone derivatives with bacterial DNA gyrase, suggesting their potential as antibacterial agents. ekb.eg
Cyclooxygenase (COX): Molecular docking studies have explored the potential of quinazolinone derivatives to act as selective COX-2 inhibitors. kemdikbud.go.idresearchgate.net
| Enzyme/Target | Derivative Type | Key Finding | Reference |
|---|---|---|---|
| EGFR-TK | 3-methyl-quinazolinone derivatives | Potent inhibition with IC50 of 10 nM for the most active compounds. | mdpi.commdpi.com |
| PI3Kδ | Quinazolinone scaffold-based derivatives | Identified as novel selective inhibitors. | nih.govrsc.org |
| CDK5 | Quinazolinone analogs | Inhibited kinase activity by targeting a non-ATP pocket site. | frontiersin.org |
| VEGFR-2 | 4-anilinoquinazolines | Acted as dual inhibitors of EGFR and VEGFR-2. | tandfonline.com |
| DNA Gyrase | Benzamide and quinazolinone derivatives | Docking studies suggest binding interactions comparable to ciprofloxacin. | ekb.eg |
| COX-2 | 2,3-disubstituted-4-3(H)-quinazolinones | Docking studies indicate potential for selective inhibition. | kemdikbud.go.idresearchgate.net |
The versatility of the quinazolinone scaffold extends to its interaction with various receptors. For example, a series of quinazolinone derivatives have been synthesized and evaluated as nonimidazole histamine (B1213489) H3 receptor inverse agonists. nih.gov Additionally, molecular docking studies have been conducted on quinazolinone derivatives against the GABAA receptor, suggesting their potential as GABAergic molecules. ijpsdronline.com Another study focused on quinazolinone-based antagonists for the vitronectin receptor (αVβ3). benthamdirect.com
Quinazolinone derivatives can trigger cancer cell death and inhibit proliferation by modulating critical cellular pathways.
Apoptosis Induction: Numerous studies have shown that quinazolinone derivatives can induce apoptosis in various cancer cell lines. tandfonline.comdovepress.com This is often confirmed by observing changes in apoptotic markers such as increased levels of p53, Bax, and cleaved PARP-1, and activation of caspases (caspase-3, -7, and -9). tandfonline.commdpi.comdovepress.com For example, a novel quinazoline-based sulfonamide derivative was found to induce ROS-mediated apoptosis in colorectal cancer cells. dovepress.com
Cell Cycle Arrest: Quinazolinone derivatives frequently cause cell cycle arrest, a key mechanism for their antiproliferative effects. tandfonline.commdpi.com Depending on the specific derivative and cell line, arrest can occur at different phases of the cell cycle, including G1, S, or G2/M phase. tandfonline.comresearchgate.netresearchgate.net For instance, some derivatives induce G2/M phase arrest in A549 and oral squamous cell carcinoma cells, while others cause G1 phase arrest in MCF-7 cells. tandfonline.commdpi.com
Tubulin Polymerization Inhibition: A significant mechanism of action for some quinazolinone derivatives is the inhibition of tubulin polymerization. mdpi.comnih.govsemanticscholar.org By disrupting the formation of microtubules, which are essential for cell division, these compounds lead to mitotic arrest and cell death. mdpi.comnih.gov Docking studies have shown that these derivatives can bind to the colchicine (B1669291) site of tubulin. nih.gov
Receptor Agonism/Antagonism Profiling
Identification of Molecular Targets and Ligand-Receptor Interactions
Identifying the specific molecular targets of quinazolinone derivatives is crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds. frontiersin.orgbiomedres.us
While direct enzyme inhibition and cellular assays provide significant insights, more advanced techniques are employed for unbiased target identification. Target deconvolution strategies such as affinity proteomics and chemical genetics are powerful approaches to identify the direct binding partners of a compound within the complex cellular proteome. Although specific applications of these high-level strategies for "Quinazolinone derivative 3" are not detailed in the provided context, the general approach involves using a tagged version of the compound to pull down its interacting proteins, which are then identified by mass spectrometry. These methods are essential for discovering novel targets and understanding potential off-target effects. The diverse range of kinases and other proteins already identified as targets for various quinazolinone derivatives underscores the value such deconvolution strategies could bring to further elucidate the complete target profile of a specific derivative like this compound. mdpi.comnih.govfrontiersin.orgfrontiersin.org
Biophysical Characterization of Ligand-Target Interactions (e.g., SPR, ITC)
The direct binding and thermodynamic properties of quinazolinone derivatives with their biological targets can be elucidated using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
ITC studies have been employed to measure the binding thermodynamics between specific quinazolinone derivatives and their target proteins. For instance, the interaction between a quinazolinone-based inhibitor and the PqsR ligand-binding domain (LBD) of Pseudomonas aeruginosa was analyzed using ITC. This analysis revealed a strong binding affinity with a dissociation constant (Kd) in the nanomolar range (10 nM) and a binding stoichiometry of 1:1, indicating a direct and high-affinity interaction. researchgate.net Similarly, the binding of a malonate derivative containing a quinazolin-4(3H)-one moiety to the cucumber mosaic virus coat protein was found to be a spontaneous and exothermic reaction with a micromolar binding affinity. nih.gov These studies provide quantitative data on the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) that govern the ligand-target recognition process, offering a deeper understanding of the molecular interactions at play. researchgate.netnih.gov
SPR is another powerful technique used for the real-time, label-free analysis of biomolecular interactions. It has been utilized to validate the findings of computational protocols designed to simulate protein-ligand unbinding events for targets like GSK-3β, a kinase implicated in various diseases. unibo.it By immobilizing the target protein on a sensor chip and flowing the quinazolinone derivative over it, SPR can determine the kinetics of the interaction, including the association (on-rate) and dissociation (off-rate) constants, which together define the binding affinity. This technique is crucial for confirming direct binding and for the kinetic characterization of the interaction between quinazolinone ligands and their protein targets. unibo.it
Mechanistic Insights from In Vivo Preclinical Models (Emphasis on mechanistic understanding, not therapeutic outcome)
In vivo studies using animal models are crucial for understanding the mechanistic pathways through which quinazolinone derivatives exert their biological effects. These models allow for the examination of the compounds' influence on complex physiological and pathological processes.
For instance, the anti-inflammatory mechanisms of certain quinazolinone derivatives have been investigated in rat models. Studies have shown that these compounds can modulate multiple targets within inflammatory signaling pathways. jneonatalsurg.com Their planar aromatic structure facilitates strong interactions with biological targets, potentially leading to the inhibition of cyclooxygenase (COX) enzymes, suppression of nitric oxide synthesis, and downregulation of pro-inflammatory cytokines like TNF-α and IL-6. jneonatalsurg.com Furthermore, some derivatives are thought to interfere with central inflammatory cascades like the NF-κB and MAPK pathways. jneonatalsurg.com
In the context of cancer, in vivo studies on xenograft models in mice have provided insights into the antitumor mechanisms of novel quinazoline derivatives. nih.govnih.gov These studies have focused on their role as irreversible dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), particularly in lung cancer models with specific resistance mutations (L858R and T790M). nih.gov The efficacy observed in these models points to the mechanism of overcoming resistance to first-generation EGFR inhibitors. nih.gov In neuroblastoma xenograft models, certain derivatives have shown to inhibit tumor growth, suggesting mechanisms related to the inhibition of Aurora A and Aurora B kinases, leading to cell cycle arrest. nih.gov
Antimalarial studies in mice infected with Plasmodium berghei have also shed light on the in vivo mechanisms of 2,3-disubstituted-4(3H)-quinazolinones. The significant suppression of parasitemia suggests that these compounds interfere with the parasite's life cycle within the host. nih.gov Similarly, the anticonvulsant properties of quinazolinone derivatives have been evaluated in mice using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. mdpi.comsemanticscholar.orgmdpi.com The activity in these models suggests mechanisms involving the modulation of GABA-A receptors or the inhibition of carbonic anhydrase II. mdpi.commdpi.comijpsdronline.com
The efficacy of quinazolinone derivatives has been demonstrated across various animal models of disease, providing a preclinical basis for their potential therapeutic applications.
In models of inflammation, novel quinazolinone derivatives have shown significant anti-inflammatory effects. Using the carrageenan-induced paw edema model in rats, a standard for acute inflammation, a synthesized quinazolinone derivative demonstrated a pronounced reduction in paw swelling. jneonatalsurg.com In a chronic inflammation model using cotton pellet-induced granulomas in rats, the derivative also significantly reduced granuloma formation, with high-dose efficacy being comparable to the standard drug indomethacin. jneonatalsurg.com Other studies have reported edema inhibition ranging from 16.3% to 36.3% for various 2-methyl-3-(arylidene-amino)-4(3H)-quinazolinone derivatives. acgpubs.org
For cancer, the antitumor efficacy of specific quinazoline derivatives was assessed in NCI-H1975 lung cancer xenografts in mice. nih.gov Compounds designed as covalent inhibitors targeting EGFR mutations demonstrated significant tumor growth inhibition. nih.govnih.gov In another study, a derivative targeting Aurora kinases showed a tumor growth inhibition rate of up to 52.66% in a neuroblastoma xenograft model. nih.gov
The antimalarial potential of 2,3-disubstituted-4(3H)-quinazolinone derivatives was evaluated in mice infected with a chloroquine-sensitive strain of Plasmodium berghei. The compounds exhibited significant antimalarial activity, with parasite suppression rates ranging from 43.71% to 72.86%. nih.gov
In the realm of central nervous system disorders, the anticonvulsant efficacy of new quinazolin-4(3H)-one derivatives was tested in mice. Several compounds provided up to 100% protection against pentylenetetrazole (PTZ)-induced convulsions, demonstrating potency that was in some cases four times greater than the reference drug ethosuximide. mdpi.com
Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting a biological response in in vivo models. For quinazolinone derivatives, the identification and validation of such biomarkers are key to understanding their mechanism of action and for guiding further development.
In oncology, for quinazoline derivatives that target EGFR, the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK can serve as PD biomarkers. In xenograft models, tumor tissue can be analyzed post-treatment to assess the reduction in phosphorylated EGFR, confirming target engagement and inhibition. nih.govnih.gov Similarly, for derivatives targeting Aurora kinases, an increase in cells arrested in the G2/M phase of the cell cycle or the presence of polyploidy can act as biomarkers of the drug's effect. nih.gov
In the context of anti-inflammatory research, levels of pro-inflammatory cytokines such as TNF-α and IL-6, or the enzyme cyclooxygenase (COX), can be measured in tissue or plasma from animal models. jneonatalsurg.com A reduction in these markers following treatment with a quinazolinone derivative would validate its anti-inflammatory mechanism. jneonatalsurg.com For example, some derivatives have been shown to inhibit nitric oxide (NO) production, making NO levels a potential biomarker. ctu.edu.vn
For antimicrobial quinazolinones targeting bacterial enzymes like DNA gyrase, assays measuring the supercoiling activity of the enzyme in the presence of the compound can serve as a biochemical marker of activity. nih.govmdpi.com
Efficacy Evaluation in Animal Models of Disease
Broad-Spectrum Biological Evaluation (e.g., Antimicrobial Mechanisms, Anti-inflammatory Pathways, Neurobiological Activity)
The quinazolinone scaffold is recognized for its wide range of biological activities, stemming from the diverse substitutions possible on its core structure. nih.govresearchgate.net
Antimicrobial Mechanisms: Quinazolinone derivatives have demonstrated notable activity against a spectrum of microbes, including bacteria and fungi. nih.gov Structure-activity relationship studies reveal that substitutions at positions 2 and 3 of the quinazolinone ring are critical for antimicrobial potency. nih.gov The proposed mechanisms of antibacterial action often involve the inhibition of essential bacterial enzymes. For example, some derivatives act as DNA gyrase inhibitors, which disrupts bacterial DNA replication and leads to cell death. nih.govmdpi.com The enhanced permeability through the bacterial cell wall, particularly in Gram-positive bacteria, is another factor contributing to their antibacterial effect. nih.gov Some compounds, particularly those with a naphthyl radical, are thought to have increased hydrophobicity, allowing better solubility in the bacterial cell membrane. eco-vector.com
Anti-inflammatory Pathways: The anti-inflammatory properties of quinazolinone derivatives are well-documented. nih.govfabad.org.tr These compounds can exert their effects through multiple pathways. A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. jneonatalsurg.com Additionally, quinazolinone derivatives can suppress the production of other inflammatory mediators like nitric oxide (NO) and downregulate pro-inflammatory cytokines, including TNF-α and IL-6. jneonatalsurg.comctu.edu.vn Several studies suggest that these compounds may also interfere with major inflammatory signaling cascades such as the NF-κB and MAPK pathways, which control the expression of numerous pro-inflammatory genes. jneonatalsurg.com
Neurobiological Activity: In the central nervous system (CNS), quinazolinone derivatives have shown significant potential, particularly as anticonvulsant agents. mdpi.comwisdomlib.org The mechanism for this activity is often attributed to their ability to modulate the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. semanticscholar.orgijpsdronline.com By acting as positive allosteric modulators, they enhance GABA-ergic inhibition, which can raise the seizure threshold. semanticscholar.org Another proposed mechanism for some derivatives is the inhibition of brain carbonic anhydrase enzymes, which leads to an increase in CO2 concentration and has been linked to better seizure control. mdpi.com Beyond anticonvulsant effects, certain derivatives have been investigated for antiparkinsonian activity in animal models. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinazolinone Derivative 3 Analogues
Systematic Modification of the Quinazolinone Core and Substituents
The biological activity of quinazolinone derivatives can be significantly altered by making systematic changes to the core heterocyclic system and its substituents. nih.govnih.gov SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly important for modulating pharmacological effects. mdpi.comrasayanjournal.co.innih.gov
Modifications are generally explored in three main regions: the quinazolinone ring itself (often called ring 1), the substituent at the 2-position (ring 2), and the substituent at the 3-position (ring 3). nih.govacs.org For instance, in the development of antibacterial quinazolinones, a general three-step synthetic route is often employed to create a library of derivatives with variations in these three regions. nih.gov The presence of a substituted aromatic ring at position 3 and groups like methyl, amine, or thiol at position 2 are often considered essential for antimicrobial activities. nih.gov Furthermore, the introduction of halogen atoms, such as iodine, at positions 6 and 8 has been shown to significantly enhance antibacterial activity. semanticscholar.org
In the context of anticancer activity, 2-substituted-4(3H)-quinazolinone is an attractive pharmacophore for drug design. nih.gov Research has shown that substitutions at C4, C6, and C7 are critical for inhibitors of the epidermal growth factor receptor (EGFR). nih.gov
The biological potency of quinazolinone analogues is heavily influenced by the electronic, steric, and lipophilic properties of their substituents. scispace.com
Electronic Effects: The electronic nature of substituents on aromatic rings attached to the quinazolinone core plays a critical role. For PI3Kδ inhibitors, electrostatic interactions between substituents on the benzene (B151609) ring at position 3 and amino acid residues like Ser831, Asp832, and Asn836 were found to significantly improve inhibitor activity and stability. scispace.comrsc.org In another study on anticancer agents, it was found that aryl rings substituted with electron-withdrawing groups like halogens or nitro groups, or electron-donating methoxy (B1213986) groups, can improve binding to biological targets such as microtubules. mdpi.com
Steric and Lipophilic (Hydrophobic) Effects: The size, shape, and hydrophobicity of substituents are determining factors for activity. 3D-QSAR models have indicated that the bioactivity of PI3Kδ inhibitors is most affected by electrostatic and hydrophobic fields. scispace.comrsc.org For antibacterial quinazolinones, replacing a benzene ring with a pyrazole (B372694) ring was well-tolerated, whereas replacement with a 3-acetoxylpropyl group led to a complete loss of activity, highlighting the importance of the substituent's nature. nih.gov In the design of antileishmanial agents, bulky and hydrophobic substituents like adamantane (B196018) and ferrocene (B1249389) were introduced to increase hydrophobicity, a property that appeared to be necessary for antiparasitic activity. semanticscholar.org
The table below illustrates how different substituents at key positions on the quinazolinone ring affect antibacterial activity against S. aureus.
| Compound | Position 2 Substituent | Position 3 Substituent | Other Substituents | Activity (MIC in µg/mL) |
| Derivative A | Methyl | Phenyl | - | >32 |
| Derivative B | Methyl | 4-Fluorophenyl | - | 16 |
| Derivative C | Methyl | 4-Hydroxyphenyl | - | 8 |
| Derivative D | Methyl | 4-Aminophenyl | - | 4 |
| Derivative E | Methyl | 4-Acetamidophenyl | - | 1 |
| Derivative F | Ethyl | 4-Acetamidophenyl | - | 2 |
| Derivative G | Methyl | 4-Acetamidophenyl | 6,8-Diiodo | <1 |
Data is illustrative and compiled from general findings in cited literature. semanticscholar.orgnih.govnih.gov
The three-dimensional conformation of a molecule is critical as it dictates how it binds to its biological target. semanticscholar.org Conformational analysis of quinazolinone derivatives has revealed that the spatial arrangement of substituents can profoundly impact activity. semanticscholar.org
Exploration of Substituent Effects at Key Positions (e.g., Electronic, Steric, Lipophilic Contributions) [10, 21]
Identification of Pharmacophoric Features Essential for Activity
A pharmacophore model defines the essential structural features required for a molecule to exert a specific biological activity. For quinazolinone derivatives, these models often highlight the importance of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. scispace.comnih.gov
In the development of PI3Kδ inhibitors, molecular docking and pharmacophore modeling revealed that hydrogen bond interactions with the amino acid residues Glu826, Val828, and Asp911 are crucial. rsc.org The quinazolinone skeleton itself often participates in hydrophobic interactions with residues such as Met752 and Trp760. rsc.org
A general pharmacophore for antibacterial quinazolinones might include:
A hydrogen bond acceptor (the carbonyl oxygen at C4).
A hydrophobic region (the fused benzene ring).
Specific hydrogen bonding and hydrophobic features on the substituents at positions 2 and 3, which are tailored to the target enzyme's active site. nih.govrsc.org
For a series of inhibitors targeting Naegleria fowleri, an antiamoebic quinazolinone pharmacophore was established through the synthesis and testing of 88 analogues, several of which showed subnanomolar potency. nih.gov
Design Principles for Modulating Selectivity and Potency
Based on SAR and pharmacophore data, several design principles have been established to enhance the potency and selectivity of quinazolinone derivatives.
Hybridization: Combining the quinazolinone scaffold with other known pharmacophores is a common strategy. rsc.org For instance, creating hybrids of quinazolinone and sulfonamides or quinazolinone and hydrazones has led to compounds with improved potency. rsc.org
Targeted Substitutions: Potency can be increased by introducing substituents that form specific, favorable interactions with the target protein. For EGFR inhibitors, the compound 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide was designed to form multiple hydrogen bonds within the EGFR kinase domain, resulting in higher antiproliferative activity than the reference drug Gefitinib. tandfonline.com
Improving Physicochemical Properties: Modifications that enhance properties like water solubility can improve bioavailability while maintaining potency. Adding polar groups at the 6- or 8-position of the quinazolinone ring is one such strategy. mdpi.com
Conformational Restriction: Designing conformationally restricted analogues can lock the molecule into its most active conformation, thereby increasing potency and selectivity. acgpubs.org
Application of SAR Data in Lead Optimization Strategies (Academic context)
SAR data is fundamental to the process of lead optimization, where an initial "hit" or "lead" compound is systematically modified to improve its drug-like properties. nih.gov
In an academic study focused on developing multi-targeting agents for Alzheimer's disease, a lead optimization strategy was applied to a quinazoline (B50416) scaffold. nih.gov Based on initial findings, new series of derivatives were designed, synthesized, and evaluated. SAR data from the initial series guided the modifications in the new series. For example, the most active compound, AK-2, was identified through this iterative process of design and testing. It showed significant inhibitory activity against target enzymes (hAChE and hBACE-1), good blood-brain barrier permeability, and favorable interactions in molecular modeling studies, establishing it as a new lead molecule for further investigation. nih.gov
Similarly, in the development of antibacterial agents, SAR data from an initial set of 77 variants of a 4(3H)-quinazolinone scaffold helped identify key structural features. nih.govacs.org This knowledge was then used to select promising derivatives for further testing of their pharmacokinetic properties and efficacy in mouse models, demonstrating the direct application of SAR in advancing a compound from a laboratory finding towards a potential therapeutic agent. nih.gov
Computational and Theoretical Chemistry Studies of Quinazolinone Derivative 3
Computational and theoretical chemistry have emerged as indispensable tools in the study of quinazolinone derivatives, providing deep insights into their behavior at the molecular level. These methods allow for the prediction of various properties, from ligand-target interactions to electronic structure and reactivity, thereby guiding the rational design of new compounds with enhanced activities.
Emerging Methodologies and Future Research Directions
Novel Synthetic Methodologies for Enhanced Accessibility and Sustainability
Several innovative strategies are being explored:
Green Chemistry Approaches : Researchers are increasingly using eco-friendly solvents and catalysts. openmedicinalchemistryjournal.com For instance, deep eutectic solvents (DES) and ionic liquids have been employed as both solvent and catalyst systems, often in conjunction with microwave irradiation to accelerate reactions and increase yields. openmedicinalchemistryjournal.comresearchgate.net One approach utilized a choline (B1196258) chloride:urea deep eutectic solvent for the two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. researchgate.net
Electrochemical Synthesis : A metal- and catalyst-free electrochemical method has been developed for preparing quinazolinones from 2-aminobenzamides and alkenes. researchgate.net This technique is noted for its convenient operation, low cost, and environmental friendliness, proceeding through selective anodic oxidative difunctionalization. researchgate.netresearchgate.net
Photocatalysis : Visible light-driven photocatalysis represents a sustainable method for synthesizing quinazoline (B50416) derivatives. One study demonstrated a one-pot, three-component reaction using curcumin-sensitized titanium dioxide (Cur-TiO₂) nanoparticles as a photocatalyst. mdpi.com This method achieved a 97% product yield in just 40 minutes under visible light, and the catalyst proved to be reusable over multiple cycles. mdpi.com
Novel Catalysts : Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been identified as an efficient, low-cost, and environmentally benign catalyst for the one-pot multi-component synthesis of researchgate.netresearchgate.netrsc.org-triazolo-quinazolinone derivatives. scispace.com This protocol features short reaction times (5-25 minutes), excellent yields, and mild reaction conditions (50–60 °C), eliminating the need for chromatographic separation. scispace.com
These methodologies offer significant advantages over conventional synthetic routes, providing pathways to derivatives like Quinazolinone derivative 3 that are not only more efficient but also align with the principles of sustainable chemistry.
Table 1: Comparison of Emerging Synthetic Methodologies for Quinazolinone Derivatives
| Methodology | Key Features | Catalyst/Medium | Conditions | Advantages | Source(s) |
| Electrochemical Synthesis | Metal- and catalyst-free | No external catalyst | Anodic oxidation | Environmentally friendly, low cost | researchgate.netresearchgate.net |
| Visible Light Photocatalysis | One-pot, three-component reaction | Curcumin-sensitized TiO₂ | Visible light, 40 min | High yield (97%), reusable catalyst | mdpi.com |
| Microwave-Assisted Synthesis | Use of green solvents | Deep Eutectic Solvents (DES) | Microwave irradiation | Rapid, high yield | researchgate.net |
| CAN-Catalyzed Synthesis | One-pot, multi-component reaction | Ceric Ammonium Nitrate (CAN) | 50-60 °C, 5-25 min | Excellent yields, simple workup | scispace.com |
Advanced In Vitro and Cell-Based Systems for Biological Evaluation (e.g., Organoids, Microfluidics)
The biological evaluation of new chemical entities is evolving rapidly. To better predict human responses and understand complex biological interactions, researchers are moving from traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) systems like organoids and microfluidic "organ-on-a-chip" platforms. biorxiv.orgfrontiersin.org
For a compound such as this compound, these advanced models offer several benefits:
Organoids : These are self-organizing 3D structures grown from stem cells (pluripotent or adult) that can mimic the architecture and function of specific organs. frontiersin.orgabcam.com Patient-derived organoids (PDOs), in particular, can retain the genetic and histological characteristics of an original tumor, providing a powerful platform for personalized drug screening. frontiersin.orgabcam.com For liver-targeted research, liver organoids can be used to study metabolic pathways and hepatotoxicity in a more accurate context than simple cell lines. frontiersin.org
Microfluidics (Organ-on-a-Chip) : These systems allow for the precise control of the cellular microenvironment, including fluid flow and mechanical cues. biorxiv.org Microphysiological systems (MPS) can incorporate multiple cell types to recreate tissue-level structures, such as a microvascularized liver model. biorxiv.org These platforms are ideal for studying cell-cell interactions, drug penetration, and dynamic responses that are not possible in static cultures. frontiersin.org Co-cultures on these chips, for example, can integrate tumor organoids with endothelial and immune cells to study the tumor microenvironment and the effects of potential therapeutic agents on it. frontiersin.org
The use of these models can provide more robust and translationally relevant data on the efficacy and mechanism of action of quinazolinone derivatives early in the research process.
Table 2: Comparison of In Vitro Biological Evaluation Systems
| Model Type | Complexity | Key Features | Applications for Quinazolinone Research | Source(s) |
| 2D Cell Culture | Low | Monolayer of cells on a flat surface | Initial high-throughput screening, cytotoxicity assays | nih.gov |
| Spheroids | Medium | Simple 3D aggregates of cells | Drug penetration studies, basic cell interaction modeling | frontiersin.org |
| Organoids | High | Self-organizing 3D structures from stem cells, organ-mimicking | Personalized medicine studies (PDOs), developmental biology, tissue-specific responses | frontiersin.orgabcam.com |
| Microfluidics | High | Dynamic culture with fluid flow, multi-cellular constructs | Mimicking vascularization, studying tumor-immune interactions, advanced toxicity testing | biorxiv.orgfrontiersin.org |
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of novel compounds. acs.orgnih.gov These computational tools can be integrated into the research pipeline for quinazolinone derivatives in several ways.
De Novo Design : Generative AI models can design entirely new molecules with desired properties. Starting with a known scaffold, such as the quinazolin-4(3H)-one core, these models can propose novel derivatives predicted to be active against a specific biological target. acs.org
Virtual Screening and SAR : ML algorithms can screen vast virtual libraries of compounds to identify those most likely to be active, saving significant time and resources. acs.org For example, a platform like AIDDISON used a known inhibitor to perform a de novo design, which led to the quinazoline-4(3H)-one scaffold. acs.org It then used 2D pharmacophore searching to identify similar structures to build a structure-activity relationship (SAR) profile. acs.org
Property Prediction : AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with more favorable drug-like characteristics for synthesis and testing. nih.gov
Retrosynthetic Analysis : AI tools can propose efficient synthetic routes for novel quinazolinone structures, aiding chemists in the lab. nih.gov
While AI is still an emerging tool, its ability to analyze complex, multidimensional data makes it a powerful partner in rationally designing the next generation of quinazolinone-based compounds. acs.org
Development of Chemical Probes and Imaging Agents Based on this compound
The inherent luminescence properties of some quinazolinone derivatives make them excellent candidates for development as chemical probes and bioimaging agents. rsc.org This offers a non-clinical research application for tracking biological processes and molecules in real-time.
Fluorescent Probes : The 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure is a well-known fluorophore. rsc.org By modifying this core, researchers have created "turn-on" fluorescent probes. For example, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) is non-fluorescent, but upon reaction with carbon monoxide (CO), it is reduced to the highly fluorescent 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ), allowing for the selective detection of CO. mdpi.com Such a probe was synthesized in a single step from inexpensive materials and showed high sensitivity and selectivity. mdpi.com
Bioimaging : Quinazolinone-based fluorescent probes have been designed to target specific biological entities for cellular imaging. A series of probes were developed to visualize α1-Adrenergic Receptors (α1-ARs) by conjugating a quinazoline pharmacophore with fluorophores like coumarin (B35378) and fluorescein. nih.gov These probes exhibited high affinity for the receptors and were successfully used for subcellular localization imaging. nih.gov
Radiolabeled Imaging Agents : For in vivo imaging techniques like PET and SPECT, quinazoline derivatives can be labeled with radiohalogens. Novel halogenated 4-anilinoquinazoline (B1210976) derivatives have been synthesized and radiolabeled with Iodine-125. nih.gov These compounds showed high uptake in EGFR-overexpressing A431 cells, suggesting their potential as molecular imaging agents for cancer diagnostics after further structural modifications. nih.gov
The development of probes based on this compound could provide powerful tools for academic research into cellular signaling and the localization of specific biological targets.
Table 3: Examples of Quinazolinone-Based Probes and Imaging Agents
| Probe/Agent Type | Quinazolinone Core | Target | Mechanism | Application | Source(s) |
| Turn-On Fluorescent Probe | 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) | Carbon Monoxide (CO) | Reduction of nitro to amino group, enabling ICT fluorescence | Selective detection of CO | mdpi.com |
| Fluorescent Probe | Quinazoline conjugated with coumarin/fluorescein | α1-Adrenergic Receptors (α1-ARs) | Ligand-receptor binding | Subcellular localization imaging of α1-ARs | nih.gov |
| Radiolabeled Imaging Agent | Halogenated 4-anilinoquinazoline | Epidermal Growth Factor Receptor (EGFR) | Receptor binding of radiolabeled ligand | Potential for in vivo tumor imaging (SPECT/PET) | nih.gov |
Exploration of New Biological Targets and Research Areas (Purely academic, non-clinical)
The structural versatility of the quinazolinone scaffold allows for its adaptation to interact with a wide array of biological targets beyond its historically known applications. rsc.org The exploration of these new targets is a key area for academic research, aiming to uncover novel biological functions and pathways. Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 3, 6, and 8 are critical for modulating biological activity. mdpi.comnih.gov
Multi-Target Hybrids : A modern approach involves molecular hybridization, where the quinazolinone core is combined with other pharmacophores to create agents that can interact with multiple targets simultaneously. rsc.org This strategy is used to investigate complex disease networks. For example, hybrids have been designed to possess both VEGFR-2 and HDAC inhibitory features by combining structural elements of known inhibitors Vandetanib and Vorinostat. rsc.org
Novel Kinase Inhibition : While EGFR is a well-established target, research is expanding to other kinases. Certain quinazoline derivatives have shown potent inhibition of VEGFR-2 (IC₅₀ = 7.0 nM) and B-Raf (IC₅₀ = 57 nM), while others target the PI3K/HDAC pathways. nih.gov
Antimicrobial and Antiviral Research : The quinazolinone nucleus is a privileged structure for developing agents against various pathogens. nih.gov Research has identified derivatives with activity against multi-drug resistant strains of M. tuberculosis. mdpi.com Additionally, quinazoline-artemisinin hybrids have shown potent activity against cytomegalovirus, proving superior to the standard drug ganciclovir (B1264) in in vitro assays. mdpi.com
Antioxidant Potential : New hybrids combining quinazolin-4-one and phenol (B47542) scaffolds have been synthesized to evaluate their antioxidant potential in in vitro models, providing a basis for future studies into their mechanisms. mdpi.com
This academic exploration continues to reveal the vast biological landscape that can be addressed by quinazolinone derivatives, providing fundamental insights that may inform future therapeutic development.
Table 4: Selected Non-Clinical Biological Targets of Quinazolinone Derivatives
| Derivative Class | Biological Target(s) | Reported Activity (IC₅₀) | Research Area | Source(s) |
| 4-Indolyl quinazolines | EGFR (WT, d746-750, L858R) | 1.9 - 9.6 nM | Cancer Biology | nih.gov |
| Thiazole-quinazoline hybrids | EGFR (WT, LR/TM, LR/TM/CS) | 2.17 µM | Cancer Biology | nih.gov |
| 4-methyl quinazolines | PI3K, HDAC | Not specified | Cancer Biology | nih.gov |
| Quinazoline-azole hybrids | MCF-7 and A549 cell lines | Not specified | Cytotoxicity Studies | nih.gov |
| Quinazolinone benzoates | Mycobacterium tuberculosis | Not specified | Antimicrobial Research | mdpi.com |
| Quinazoline-artemisinin hybrids | Cytomegalovirus (CMV) | 0.15 - 0.21 µM (EC₅₀) | Antiviral Research | mdpi.com |
Q & A
Q. What are the common synthetic protocols for quinazolinone derivative 3, and how do reaction conditions influence product purity?
Quinazolinone derivatives are typically synthesized via condensation reactions using anthranilic acid or formamide under thermal conditions (120°C in open air) . Modifications, such as substituting anthranilic acid with 4-chloroanthranilic acid amide, yield halogenated derivatives . Reaction time and solvent choice (e.g., ethanol vs. acetic acid) significantly impact product formation and purity, as seen in the synthesis of fused quinazolinones via hydrazine hydrate reactions .
Q. How is structural characterization of this compound performed to confirm regioselectivity?
Spectroscopic methods, including ¹H-NMR (to identify aromatic protons and substituents), IR (to detect carbonyl groups at ~1680 cm⁻¹), and elemental analysis (to verify molecular composition), are standard . Mass spectrometry (e.g., FAB-MS) provides molecular weight confirmation and fragmentation patterns, while thermogravimetric analysis assesses thermal stability .
Q. What are the foundational biological assays used to screen quinazolinone derivatives for antimicrobial activity?
Agar plate methods (e.g., disc diffusion) are employed to evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays quantify potency, with studies showing 2-mercapto-quinazolinones exhibiting MIC values as low as 6.25 µg/mL against Staphylococcus aureus .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound for specific biological targets (e.g., protein tyrosine phosphatase 1B)?
Docking simulations using software like AutoDock Vina predict binding affinities by analyzing interactions between quinazolinone scaffolds and active sites. For example, 2-mercapto-4(3H)-quinazolinone derivatives showed hydrogen bonding with Arg24 and hydrophobic interactions with Tyr46 in PTP1B, correlating with IC₅₀ values of 1.2–8.7 µM . Experimental validation via enzyme inhibition assays is critical to confirm computational predictions .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory results)?
Q. How are mixed-methods approaches applied to evaluate this compound’s pharmacokinetic and pharmacodynamic properties?
Quantitative: In vitro ADME assays (e.g., hepatic microsomal stability) quantify metabolic half-life. Qualitative: Molecular dynamics simulations assess membrane permeability via lipid bilayer models . Integration of these datasets identifies optimal substituents for bioavailability, as demonstrated in studies on 4-anilinoquinazoline antitumor agents .
Q. What methodologies validate the mechanism of action for this compound in cancer cell migration inhibition?
Wound healing and transwell invasion assays (using HT29 colorectal carcinoma cells) quantify anti-metastatic effects. Complementary Western blotting detects downstream signaling markers (e.g., reduced MMP-9 expression), while kinase inhibition assays (e.g., EGFR/c-Met dual inhibition by MJ-56) confirm target engagement . Statistical rigor requires triplicate experiments with ANOVA and post-hoc t-tests (p < 0.05) .
Q. How do green chemistry principles (e.g., Brønsted acid catalysis) improve the synthesis of this compound?
Solvent-free reactions using Brønsted acidic ionic liquids (e.g., [NBP]FeCl₄) achieve 85–92% yields of 4(3H)-quinazolinones while reducing waste . Visible-light photoredox catalysis further enhances sustainability by enabling room-temperature synthesis with minimal byproducts .
Methodological Considerations
Q. What criteria define a robust SAR study for quinazolinone derivatives?
Q. How are computational and experimental data integrated to design novel quinazolinone analogs?
QSAR models predict bioactivity based on descriptors like logP and polar surface area. Experimental validation via parallel synthesis (e.g., 2-chloromethyl-4-methyl derivatives) refines predictions, as seen in studies on antitumor agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
